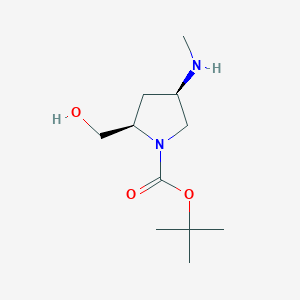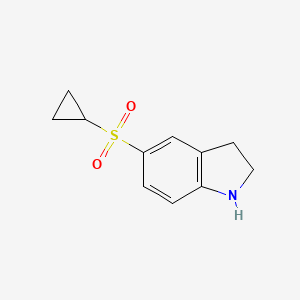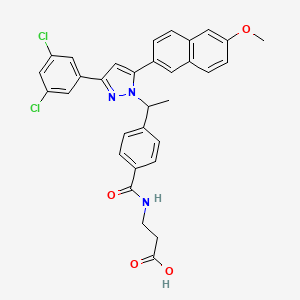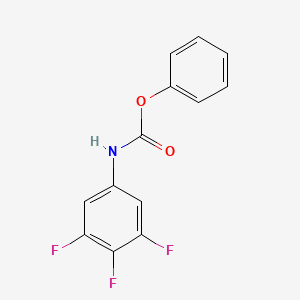
5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline is an organic compound that belongs to the class of halopyrimidines. These compounds are characterized by the presence of a halogen atom attached to a pyrimidine ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms at the 1- and 3-positions
Méthodes De Préparation
The synthesis of 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of N-arylitaconimides with carboximidamides. This method includes a cascade reaction that encompasses the aza-Michael addition of carboximidamides to N-arylitaconimides, followed by the recyclization of intermediates to form dihydropyrimidine acetanilides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is used as a versatile solvent in various chemical reactions.
2-(2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilides: These compounds are synthesized through similar methods and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific halogen substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H12ClN3 |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
5-chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline |
InChI |
InChI=1S/C10H12ClN3/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6H,1,4-5,12H2,(H,13,14) |
Clé InChI |
OKNJUUMZIIOUJH-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=NC1)C2=C(C=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


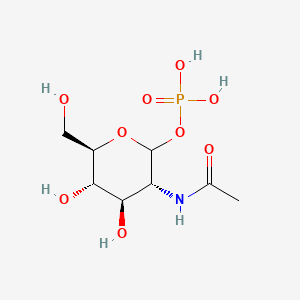
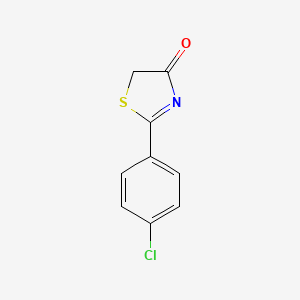
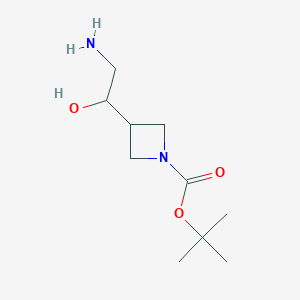
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
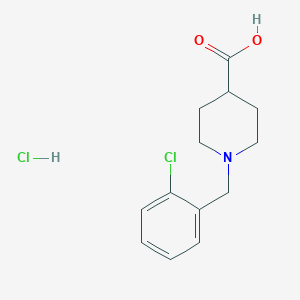

![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)

![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
